5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile oxide with a hydrazine derivative can yield the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid, often catalyzed by zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and the use of microreactors can also be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chloromethyl group can yield aldehydes or acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Materials Science: Its derivatives are investigated for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine involves interactions with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The oxadiazole ring may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound shares the oxadiazole ring and chloromethyl group but differs in its overall structure and specific functional groups.
Pyrazole/1,2,4-oxadiazole Conjugate Ester Derivatives: These compounds also feature the oxadiazole ring and are studied for their antimicrobial properties.
Uniqueness
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine is unique due to its combination of a pyridine ring with an oxadiazole ring and a chloromethyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H15ClN4O |
---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
5-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
InChI |
InChI=1S/C12H15ClN4O/c1-3-17(4-2)10-6-5-9(8-14-10)12-15-11(7-13)18-16-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PAKLFRAMKFWUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.